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molecular formula C9H3Cl2F3N2S2 B8498534 2-[(3,4-Dichlorophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 62616-63-1

2-[(3,4-Dichlorophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No. B8498534
M. Wt: 331.2 g/mol
InChI Key: UHNYJCQQQBABSI-UHFFFAOYSA-N
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Patent
US04097669

Procedure details

130.5 g (0.66 mole) of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole were added dropwise to a solution of 98.1 g (0.66 mole) of 3,4dichloro-thiophenol and 57.6 g (0.66 mole) of triethylamine in 500 ml of ethanol. An exothermic effect was observed and a white precipitate separated out. The mixture was stirred for a further 2 hours under reflux, concentrated to half in vacuo and introduced into 1 liter of ice water. The white precipitate was filtered off, dried over phosphorus pentoxide and recrystallized from about 300 ml of petroleum ether. 147 g (76% of theory) of 2-(3',4' -dichlorophenylthio)-5-trifluoromethyl-1,3,4-thiadiazole of melting point 46° C were obtained.
Quantity
130.5 g
Type
reactant
Reaction Step One
Quantity
98.1 g
Type
reactant
Reaction Step One
Quantity
57.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]([C:7]([F:10])([F:9])[F:8])=[N:5][N:6]=1.[Cl:11][C:12]1[CH:13]=[C:14]([SH:19])[CH:15]=[CH:16][C:17]=1[Cl:18].C(N(CC)CC)C>C(O)C>[Cl:11][C:12]1[CH:13]=[C:14]([S:19][C:2]2[S:3][C:4]([C:7]([F:10])([F:9])[F:8])=[N:5][N:6]=2)[CH:15]=[CH:16][C:17]=1[Cl:18]

Inputs

Step One
Name
Quantity
130.5 g
Type
reactant
Smiles
BrC=1SC(=NN1)C(F)(F)F
Name
Quantity
98.1 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)S
Name
Quantity
57.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white precipitate separated out
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to half in vacuo
ADDITION
Type
ADDITION
Details
introduced into 1 liter of ice water
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorus pentoxide
CUSTOM
Type
CUSTOM
Details
recrystallized from about 300 ml of petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)SC=1SC(=NN1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 147 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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